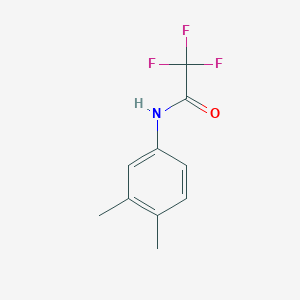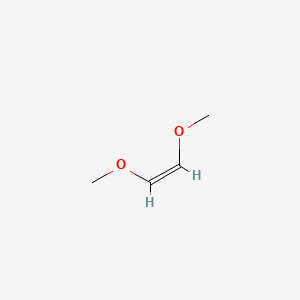
(Z)-1,2-dimethoxyethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,2-Dimethoxyethene is an organic compound characterized by the presence of a double bond between two carbon atoms, each bonded to a methoxy group. This compound is a geometric isomer, specifically the Z-isomer, where the methoxy groups are on the same side of the double bond. This configuration can significantly influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-1,2-Dimethoxyethene can be synthesized through various methods. One common approach involves the reaction of ethene with methanol in the presence of a catalyst. This process typically requires specific conditions such as elevated temperatures and pressures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. Catalysts such as acidic or basic substances can be employed to enhance the reaction rate and selectivity towards the desired Z-isomer.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,2-Dimethoxyethene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 1,2-dimethoxyethane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.
Major Products
Oxidation: Produces compounds like methoxyacetaldehyde or methoxyacetic acid.
Reduction: Results in 1,2-dimethoxyethane.
Substitution: Can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-1,2-Dimethoxyethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (Z)-1,2-dimethoxyethene exerts its effects involves interactions with various molecular targets. The double bond and methoxy groups can participate in chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic addition, nucleophilic substitution, and radical reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-1,2-Dimethoxyethene: The E-isomer where the methoxy groups are on opposite sides of the double bond.
1,2-Dimethoxyethane: A saturated analog with single bonds between the carbon atoms.
Methoxyethene: A related compound with only one methoxy group.
Uniqueness
(Z)-1,2-Dimethoxyethene is unique due to its specific geometric configuration, which can influence its physical properties, reactivity, and interactions with other molecules. This makes it distinct from its E-isomer and other related compounds.
Properties
CAS No. |
7062-96-6 |
|---|---|
Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(Z)-1,2-dimethoxyethene |
InChI |
InChI=1S/C4H8O2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3- |
InChI Key |
SJQBHNHASPQACB-ARJAWSKDSA-N |
Isomeric SMILES |
CO/C=C\OC |
Canonical SMILES |
COC=COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


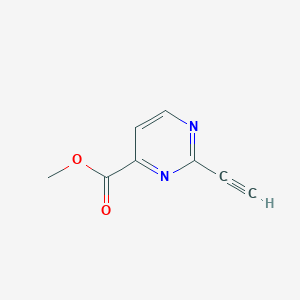
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
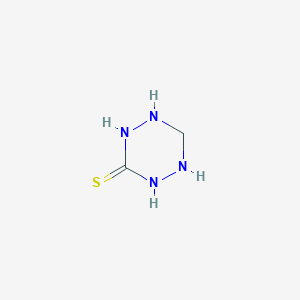

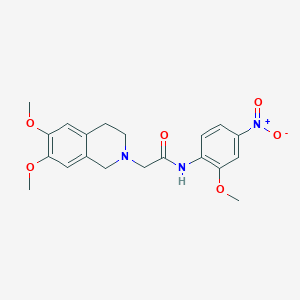
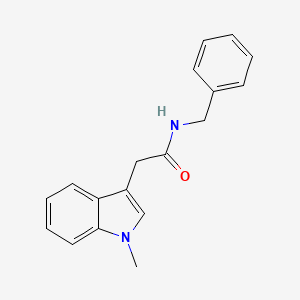
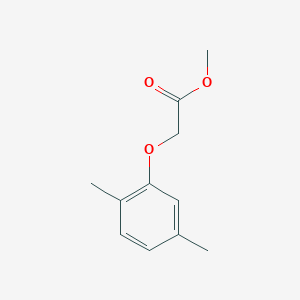
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
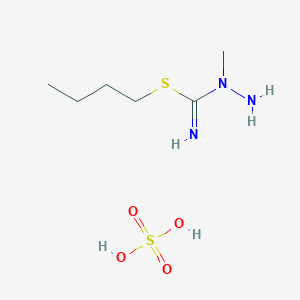
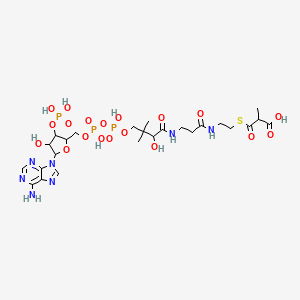
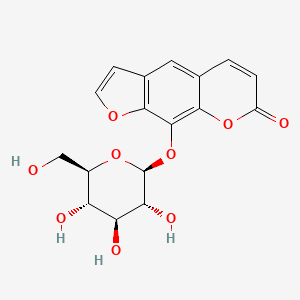
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
